molecular formula C12H12Cl2N2S B3084337 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-30-3

1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084337
CAS No.: 1142212-30-3
M. Wt: 287.2 g/mol
InChI Key: JKDXSCDXJXHCLL-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleotides cytosine, thymine, and uracil . The presence of the dichlorophenyl group suggests potential for interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, with the dichlorophenyl group and thiol group attached. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the nucleophilic thiol group . The thiol group, similar to an alcohol group, could potentially be involved in oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the dichlorophenyl group could potentially increase its lipophilicity compared to a simple pyrimidine .

Scientific Research Applications

Synthesis and Biological Activity

A study by Majeed and Shaharyar (2011) focused on the synthesis of a series of dihydropyrimidine derivatives, including compounds with structures similar to 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, for their diuretic activity. They found that some of these compounds showed moderate to good diuretic activity without liver toxicity, indicating potential therapeutic applications (Majeed & Shaharyar, 2011).

Chemical Synthesis and Derivatization

Another aspect of research involves the use of the 1,4-dihydropyridine scaffold, which is common in medicinal chemistry for its ability to act as a hydrogen transfer reagent. Borgarelli et al. (2022) described the synthesis of a derivative that enables downstream derivatization towards new molecules, showcasing the versatility of dihydropyridine derivatives in organic synthesis (Borgarelli et al., 2022).

Mimics of Calcium Channel Blockers

Ravikumar and Sridhar (2005) synthesized two 1,4-dihydropyrimidines with novel carbamoyl substitution, exhibiting structural features akin to 1,4-dihydropyridine calcium channel blockers. This suggests potential applications in the development of new therapeutic agents targeting calcium channels (Ravikumar & Sridhar, 2005).

Antimicrobial Evaluation

Abdelghani et al. (2017) explored the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines. Their research demonstrates the potential of dihydropyrimidine derivatives, including those structurally related to this compound, as antimicrobial agents (Abdelghani et al., 2017).

Future Directions

The study of pyrimidine derivatives is a rich field with potential for the discovery of new pharmaceuticals and agrochemicals . This specific compound, with its dichlorophenyl and thiol groups, could be of interest for further study.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)10-4-3-8(13)7-9(10)14/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXSCDXJXHCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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